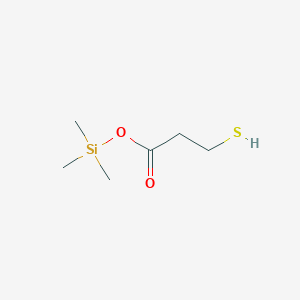
Trimethylsilyl 3-sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 3-sulfanylpropanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 3-sulfanylpropanoate moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trimethylsilyl 3-sulfanylpropanoate typically involves the reaction of 3-mercaptopropanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
HS-(CH2)2-COOH+Cl-Si(CH3)3→HS-(CH2)2-COO-Si(CH3)3+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Trimethylsilyl 3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-mercaptopropanol.
Substitution: Various substituted propanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethylsilyl 3-sulfanylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of sulfhydryl groups and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which trimethylsilyl 3-sulfanylpropanoate exerts its effects is primarily through the reactivity of the trimethylsilyl and sulfanyl groups. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the sulfanyl site. This allows for selective reactions to occur at other functional groups within the molecule. The sulfanyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparación Con Compuestos Similares
Trimethylsilylpropanoic acid: Contains a trimethylsilyl group attached to a propanoic acid moiety.
Trimethylsilyl chloride: A common reagent used for silylation reactions.
Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.
Uniqueness: Trimethylsilyl 3-sulfanylpropanoate is unique due to the presence of both a trimethylsilyl group and a sulfanyl group within the same molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one of these groups.
Propiedades
Número CAS |
89435-49-4 |
|---|---|
Fórmula molecular |
C6H14O2SSi |
Peso molecular |
178.33 g/mol |
Nombre IUPAC |
trimethylsilyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C6H14O2SSi/c1-10(2,3)8-6(7)4-5-9/h9H,4-5H2,1-3H3 |
Clave InChI |
NGGRHUFTTBYHGA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)

![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
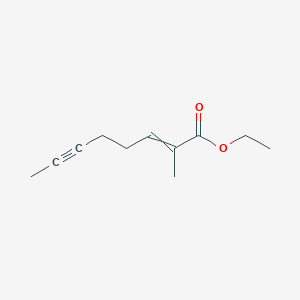
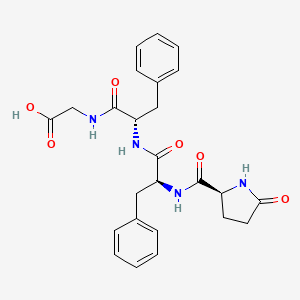
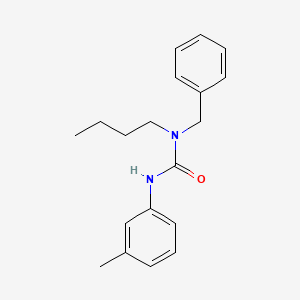
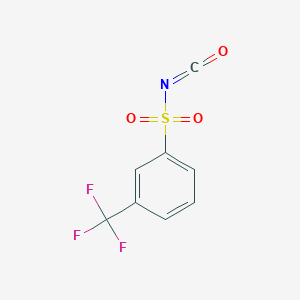
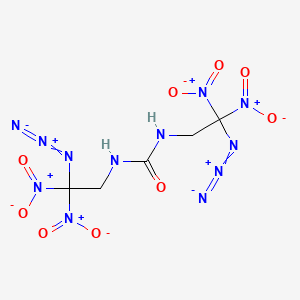
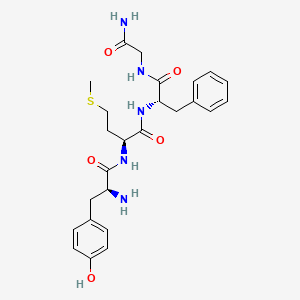
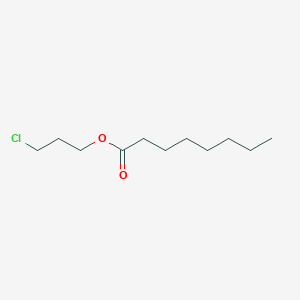
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)

